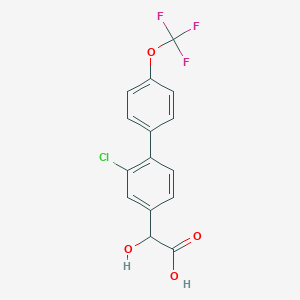
(2-Chloro-4'-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid is an organic compound that features a biphenyl core substituted with chloro, trifluoromethoxy, and hydroxyacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid derivative.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents under specific conditions to ensure selective substitution.
Hydroxyacetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethoxy groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure due to the presence of the trifluoromethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group, making it structurally related.
Uniqueness
(2-Chloro-4’-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethoxy groups on the biphenyl core, along with the hydroxyacetic acid moiety, makes it a versatile compound with diverse applications.
Biological Activity
(2-Chloro-4'-(trifluoromethoxy)biphenyl-4-yl)-hydroxyacetic acid, also known as a derivative of biphenyl, has garnered attention in recent years due to its potential biological activities. This compound's structure features a chloro group, trifluoromethoxy moiety, and a hydroxyacetic acid functional group, which may contribute to its pharmacological properties.
The molecular formula for this compound is C15H12ClF3O3, with a molecular weight of 348.70 g/mol. The presence of the trifluoromethoxy group is significant as it can influence the compound's lipophilicity and bioactivity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on biphenyl derivatives have shown their ability to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that biphenyl derivatives could effectively target the c-KIT signaling pathway, which is often implicated in gastrointestinal stromal tumors (GISTs) .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the toxicity profile of the compound. Preliminary studies indicate that biphenyl derivatives can exhibit cytotoxic effects at higher concentrations but may also possess therapeutic windows where they selectively target cancerous cells without affecting normal cells.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of related biphenyl compounds in mouse models bearing c-KIT mutations. The findings suggested that these compounds significantly reduced tumor size and improved survival rates in treated groups compared to controls .
Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that biphenyl derivatives possess favorable absorption and distribution characteristics in vivo. These studies highlight the importance of structural modifications, such as the introduction of trifluoromethoxy groups, which enhance bioavailability and therapeutic efficacy .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H10ClF3O4 |
|---|---|
Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-[3-chloro-4-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10ClF3O4/c16-12-7-9(13(20)14(21)22)3-6-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
QTVFJNHXHKOCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(C(=O)O)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















